
Bepotastine (tosylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bepotastine (tosylate) is a second-generation antihistamine primarily used to treat allergic conditions such as allergic rhinitis and urticaria. It is marketed under brand names like Talion and Bepreve. Bepotastine works by selectively inhibiting the histamine H1 receptor, thereby preventing the release of histamine from mast cells and alleviating allergic symptoms .
準備方法
Synthetic Routes and Reaction Conditions
Bepotastine is synthesized through a series of chemical reactions involving key intermediates. . The reaction conditions typically involve the use of solvents like methanol and catalysts such as palladium on carbon.
Industrial Production Methods
The industrial production of bepotastine besilate involves a wet granulation process using conventional wet granulators. This method is preferred due to its lower equipment requirements and the stability of the final product . The process includes steps like mixing, granulation, drying, and compression to form tablets.
化学反応の分析
Types of Reactions
Bepotastine undergoes various chemical reactions, including:
Oxidation: Involves the conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation reactions where chlorine atoms are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various intermediates like 4-chlorophenylpyridylmethanol and its derivatives, which are crucial for the synthesis of bepotastine .
科学的研究の応用
Bepotastine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies involving histamine receptor antagonists.
Biology: Investigated for its effects on mast cell stabilization and eosinophil migration.
Industry: Employed in the development of sustained-release formulations to improve patient compliance.
作用機序
Bepotastine exerts its effects by selectively antagonizing the histamine H1 receptor. This action prevents the binding of histamine to its receptor, thereby inhibiting the cascade of allergic reactions. Additionally, bepotastine stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, reducing tissue damage and inflammation .
類似化合物との比較
Similar Compounds
Cetirizine: Another second-generation antihistamine used for similar indications.
Loratadine: Known for its non-sedating properties and long duration of action.
Fexofenadine: A non-sedating antihistamine with a similar mechanism of action.
Uniqueness
Bepotastine is unique due to its rapid onset of action and minimal systemic absorption when used as an ophthalmic solution. It also has a high bioavailability and a favorable safety profile, making it suitable for both oral and topical administration .
特性
分子式 |
C28H33ClN2O6S |
|---|---|
分子量 |
561.1 g/mol |
IUPAC名 |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |
InChIキー |
KQKKAOMHUQPSEP-BOXHHOBZSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



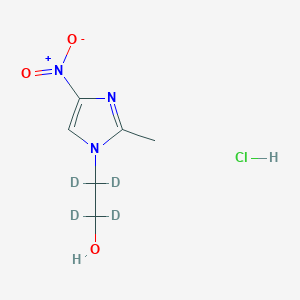
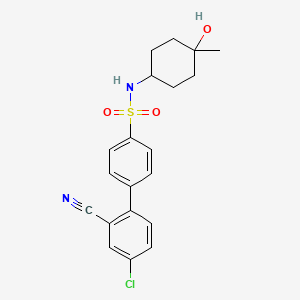

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
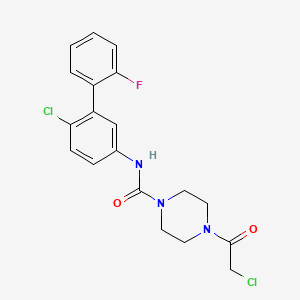
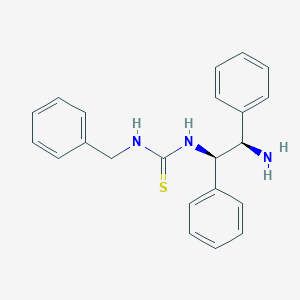
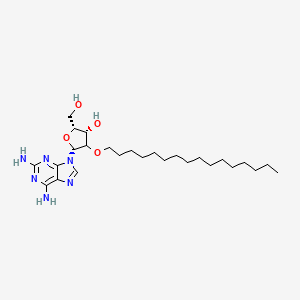


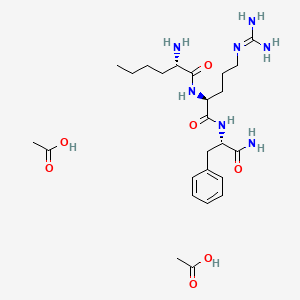
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12391398.png)


